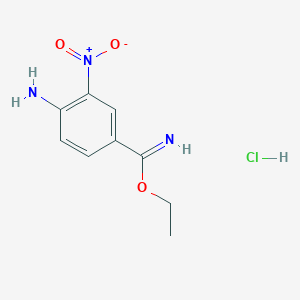
Ethyl 4-amino-3-nitrobenzimidate hydrochloride
Cat. No. B1530537
Key on ui cas rn:
54998-39-9
M. Wt: 245.66 g/mol
InChI Key: BCTMWQJDHMKVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181280B2
Procedure details


A mixture of 4-amino-3-nitrobenzonitrile (63.3 g, 388 mmol) in 1,4-dioxane (600 mL) and anhydrous ethanol (600 mL) was cooled in an ice water bath to 0-5° C. and treated with gaseous HCl for 1.5 h. The reaction mixture was tightly sealed and allowed to warm up to room temperature with stirring for 18 h. The flask was then carefully unsealed and the reaction mixture was diluted with anhydrous diethyl ether (about 2.4 L) until a cloudy solution was obtained. A minimum amount of absolute ethanol required to give a clear solution was then added, and the resulting solution stirred until crystals of 4-amino-3-nitro-benzimidic acid ethyl ester were observed. Ether was then cautiously added to complete the crystallization process and the suspension was allowed to stand for about 30 minutes. The crystals were filtered and washed with dry diethyl ether, then allowed to dry under aspirator vacuum. The crystals were dried in vacuo to give 4-amino-3-nitro-benzimidic acid ethyl ester hydrochloride (84.6 g) as off-white crystals.




Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
NC1C=CC(C#N)=CC=1[N+]([O-])=O.[ClH:13].[CH2:14]([O:16][C:17](=[NH:28])[C:18]1[CH:23]=[CH:22][C:21]([NH2:24])=[C:20]([N+:25]([O-:27])=[O:26])[CH:19]=1)[CH3:15]>O1CCOCC1.C(O)C.C(OCC)C>[ClH:13].[CH2:14]([O:16][C:17](=[NH:28])[C:18]1[CH:23]=[CH:22][C:21]([NH2:24])=[C:20]([N+:25]([O-:27])=[O:26])[CH:19]=1)[CH3:15] |f:6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=N
|
Step Four
|
Name
|
|
|
Quantity
|
2.4 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was tightly sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for about 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dry diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry under aspirator vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)OC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 84.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
